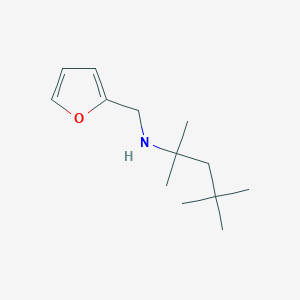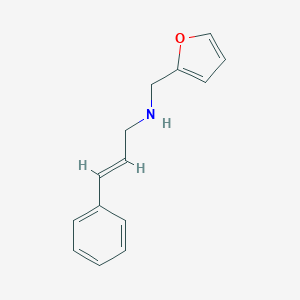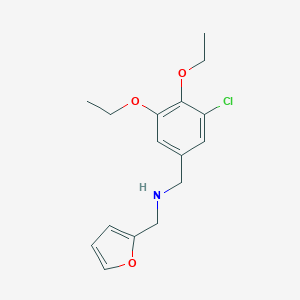![molecular formula C14H14ClN5O B503954 N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B503954.png)
N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is a complex organic compound that features a furan ring, a tetrazole ring, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the furan ring followed by the introduction of the chlorinated aromatic ring and the tetrazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize efficiency and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorinated aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
- N-{[5-(4-methylphenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
- N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-1-ethyl-1H-tetrazol-5-amine
Uniqueness
N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is unique due to the specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H14ClN5O |
|---|---|
Molecular Weight |
303.75g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C14H14ClN5O/c1-9-3-4-10(7-12(9)15)13-6-5-11(21-13)8-16-14-17-18-19-20(14)2/h3-7H,8H2,1-2H3,(H,16,17,19) |
InChI Key |
CSJIQQXBGRFDKG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=NN=NN3C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=NN=NN3C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503871.png)
![4-amino-N-[2-({2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B503872.png)

![(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE](/img/structure/B503875.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B503879.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B503880.png)
![2-{2-Chloro-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B503881.png)

![2-(2-Methoxy-4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B503885.png)
![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B503886.png)
![1-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B503889.png)
![3-ethoxy-N-[(9-ethyl-9H-carbazol-3-yl)methyl]propan-1-amine](/img/structure/B503890.png)
![2-[(2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethyl)amino]ethanol](/img/structure/B503892.png)

